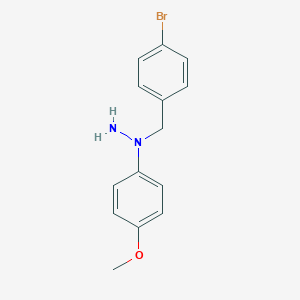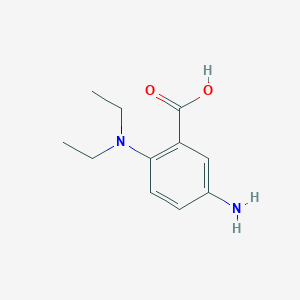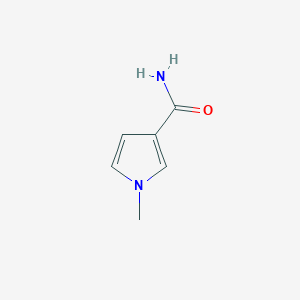
1-Methyl-1h-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1h-pyrrole-3-carboxamide, also known as 3-methylpyrrolidine-2,5-dione, is a heterocyclic organic compound. It is a cyclic amide that contains a pyrrole ring and a carboxamide group. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Methyl-1h-pyrrole-3-carboxamide is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxamide group. Additionally, it has been found to be a useful chiral auxiliary in asymmetric synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Methyl-1h-pyrrole-3-carboxamide have not been extensively studied. However, it has been found to be non-toxic and non-mutagenic in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 1-Methyl-1h-pyrrole-3-carboxamide in lab experiments are its high yield synthesis methods and its potential applications in various scientific research fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-Methyl-1h-pyrrole-3-carboxamide has a wide range of potential applications in various scientific research fields. Some of the future directions for research on this compound include the development of new synthesis methods, the exploration of its potential applications in materials science, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-Methyl-1h-pyrrole-3-carboxamide can be achieved through various methods. One of the most common methods is the reaction between 1-methylpyrrole and phosgene followed by the reaction with ammonia. Another method involves the reaction between 1-methylpyrrole and ethyl chloroformate followed by the reaction with ammonia. Both methods have been proven to be effective in producing high yields of 1-Methyl-1h-pyrrole-3-carboxamide.
Applications De Recherche Scientifique
1-Methyl-1h-pyrrole-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be a useful building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
175544-08-8 |
|---|---|
Nom du produit |
1-Methyl-1h-pyrrole-3-carboxamide |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-5(4-8)6(7)9/h2-4H,1H3,(H2,7,9) |
Clé InChI |
ADBKBBXQJATDDG-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C(=O)N |
SMILES canonique |
CN1C=CC(=C1)C(=O)N |
Synonymes |
1H-Pyrrole-3-carboxamide,1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



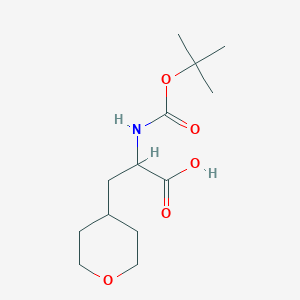
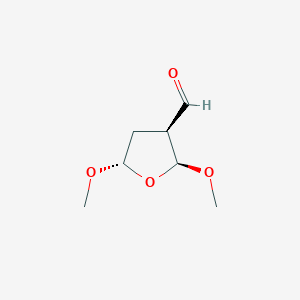
![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)
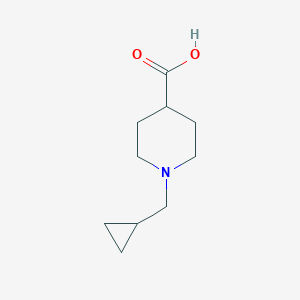
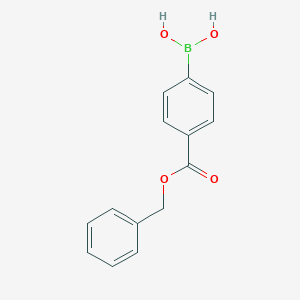
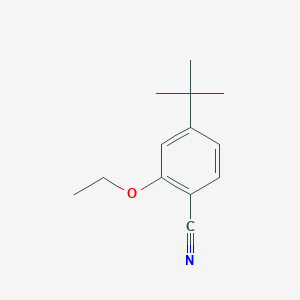
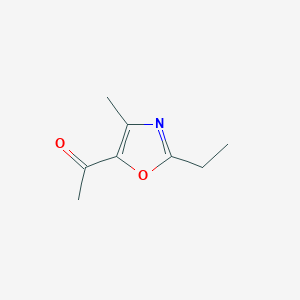
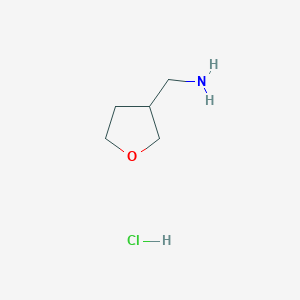
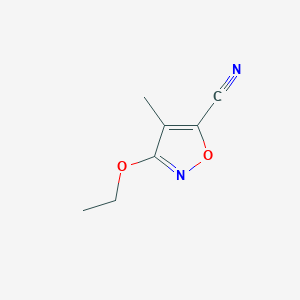
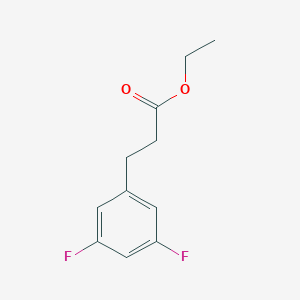
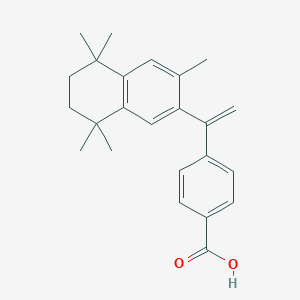
![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)
